molecular formula C22H15N5O2 B7544185 2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole

2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole

Cat. No.: B7544185
M. Wt: 381.4 g/mol
InChI Key: MOEQILWCEBTYFJ-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitrophenyl and pyrazolyl groups in the structure of this compound suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c28-27(29)17-12-10-16(11-13-17)22-23-18-8-4-5-9-20(18)26(22)21-14-19(24-25-21)15-6-2-1-3-7-15/h1-14H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEQILWCEBTYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)N3C4=CC=CC=C4N=C3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with 1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzimidazole and pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitrophenyl and pyrazolyl groups suggests that it may interact with multiple pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-1H-benzimidazole: Lacks the pyrazolyl group, which may result in different biological activities.

    1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole: Lacks the nitrophenyl group, which may affect its chemical reactivity and biological properties.

    2-(4-aminophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole: The amino group may confer different reactivity and biological effects compared to the nitrophenyl group.

Uniqueness

2-(4-nitrophenyl)-1-(5-phenyl-1H-pyrazol-3-yl)benzimidazole is unique due to the presence of both nitrophenyl and pyrazolyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications in research and industry.

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